molecular formula C10H18O B137915 1-(3-Butylcyclobutyl)ethanone CAS No. 154885-08-2

1-(3-Butylcyclobutyl)ethanone

Cat. No.: B137915
CAS No.: 154885-08-2
M. Wt: 154.25 g/mol
InChI Key: AIFNLIZVRXEKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Butylcyclobutyl)ethanone is a ketone derivative featuring a cyclobutane ring substituted with a butyl group at the 3-position and an acetyl group. Cyclobutyl-containing ketones are of interest due to their strained ring systems, which influence reactivity and physical properties. These compounds are often synthesized via coupling reactions or isomerization processes, as seen in cyclobutyl derivatives like 1-(3-Methylenecyclobutyl)ethanone (CAS: 25303-66-6) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154885-08-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(3-butylcyclobutyl)ethanone

InChI

InChI=1S/C10H18O/c1-3-4-5-9-6-10(7-9)8(2)11/h9-10H,3-7H2,1-2H3

InChI Key

AIFNLIZVRXEKQU-UHFFFAOYSA-N

SMILES

CCCCC1CC(C1)C(=O)C

Canonical SMILES

CCCCC1CC(C1)C(=O)C

Synonyms

Ethanone, 1-(3-butylcyclobutyl)-, trans- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ring Strain: Cyclobutyl derivatives (e.g., 1-(3-Methylenecyclobutyl)ethanone) exhibit higher reactivity due to ring strain, whereas aryl-substituted analogs (e.g., 1-(3-(tert-Butyl)phenyl)ethanone) are more stable .
  • Polarity: Fluorinated derivatives (e.g., 1-(3,3-Difluorocyclobutyl)ethanone) have increased polarity compared to alkyl-substituted counterparts, affecting solubility and boiling points .
  • Natural Occurrence: Hydroxyacetophenones with prenyl groups (e.g., 1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone) are often isolated from plants, unlike fully synthetic cyclobutyl derivatives .

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